molecular formula C2HF2O2- B1230586 Difluoroacetate CAS No. 83193-04-8

Difluoroacetate

Cat. No. B1230586
CAS RN: 83193-04-8
M. Wt: 95.02 g/mol
InChI Key: PBWZKZYHONABLN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Difluoroacetate is a monocarboxylic acid anion that is obtained by removal of a proton from the carboxylic acid group of difluoroacetic acid. It is a monocarboxylic acid anion and an organofluorine compound. It derives from an acetate. It is a conjugate base of a difluoroacetic acid.

Scientific Research Applications

  • Catalysis in Organic Synthesis

    • Difluoroacetate has been utilized as a CF2H radical source in the allylic difluoromethylation of unactivated alkenes. This reaction occurs under mild conditions and employs copper catalysis and visible light irradiation, providing an efficient pathway for the construction of allylic CF2H bonds (Wang et al., 2023).
  • Electrochemical Applications

    • Electroreductive defluorination techniques have been developed using difluoroacetate derivatives. This process involves the conversion of trifluoromethyl ketones and trifluoroacetic acid derivatives into difluoroacetates, demonstrating the utility of difluoroacetate in advanced electrochemical applications (Uneyama et al., 1999).
  • Applications in Medicinal Chemistry

    • Difluoroacetic acid has been used in metal-free approaches for the hydrodifluoromethylation of alkenes. This method is notable for its simplicity, scalability, and tolerance of various functional groups, making it relevant for synthesizing high-value building blocks in medicinal chemistry (Meyer et al., 2019).
  • Electrolyte Solvent in Energy Storage

    • Studies have explored the thermal stability of fluorinated ester electrolytes, including methyl difluoroacetate, in lithium metal anode cells. Difluoroacetate derivatives showed significant stability and effectiveness, suggesting their potential as electrolyte solvents in energy storage applications (Yamaki et al., 2001).
  • Environmental and Biodegradation Studies

    • Research on fluoroacetate dehalogenase-catalyzed degradation of fluorochemicals, including difluoroacetate, has contributed to understanding biodegradation mechanisms. This enzyme can cleave strong C-F bonds, offering insights into environmental sustainability and potential strategies for decomposing persistent fluorochemicals (Yue et al., 2021).
  • Chemical Synthesis and Material Science

    • Difluoroacetate has been employed in the synthesis of 3,3-difluoroazetidinones and other difluoromethylated molecules. Its versatility as a reagent in various chemical reactions highlights its importance in both chemical synthesis and material science applications (Kaneko et al., 1993; Bordeau et al., 2006).

properties

CAS RN

83193-04-8

Product Name

Difluoroacetate

Molecular Formula

C2HF2O2-

Molecular Weight

95.02 g/mol

IUPAC Name

2,2-difluoroacetate

InChI

InChI=1S/C2H2F2O2/c3-1(4)2(5)6/h1H,(H,5,6)/p-1

InChI Key

PBWZKZYHONABLN-UHFFFAOYSA-M

SMILES

C(C(=O)[O-])(F)F

Canonical SMILES

C(C(=O)[O-])(F)F

synonyms

difluoroacetate
difluoroacetic acid
difluoroacetic acid, 2-(14)C-labeled
difluoroacetic acid, ammonium salt
difluoroacetic acid, copper (+1) salt
difluoroacetic acid, copper (+2) salt
difluoroacetic acid, lead (+4) salt
difluoroacetic acid, silver (+1) salt
difluoroacetic acid, sodium salt
sodium difluoroacetate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Difluoroacetate
Reactant of Route 2
Difluoroacetate
Reactant of Route 3
Difluoroacetate

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